molecular formula C21H22FN7O B11005221 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11005221
M. Wt: 407.4 g/mol
InChI Key: VFJHOJLXWCQVIV-UHFFFAOYSA-N
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Description

5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of fluorine, benzimidazole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The key steps include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Tetrazole Formation: The tetrazole ring can be introduced via the reaction of nitriles with sodium azide in the presence of a catalyst like zinc chloride.

    Coupling Reactions: The final coupling of the benzimidazole and tetrazole moieties with the fluorinated benzamide can be carried out using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. The benzimidazole and tetrazole rings can participate in π-π stacking interactions with aromatic amino acids in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-N-{1-[4-(2-methylpropyl)phenyl]ethyl}aniline
  • 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Uniqueness

Compared to similar compounds, 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of fluorine, benzimidazole, and tetrazole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22FN7O

Molecular Weight

407.4 g/mol

IUPAC Name

5-fluoro-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H22FN7O/c1-14(2)12-28-19-6-4-3-5-17(19)25-20(28)9-10-23-21(30)16-11-15(22)7-8-18(16)29-13-24-26-27-29/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,23,30)

InChI Key

VFJHOJLXWCQVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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